molecular formula C23H17NO4 B2885835 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 865281-86-3

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B2885835
CAS No.: 865281-86-3
M. Wt: 371.392
InChI Key: KRZMLTOUNCGRON-UHFFFAOYSA-N
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Description

N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a benzamide moiety. The 3-methoxy substitution on the phenyl ring introduces electron-donating effects, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZMLTOUNCGRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylamine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under reflux conditions in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Compounds sharing the N-(4-oxo-4H-chromen-2-yl)benzamide backbone exhibit diverse biological and physical properties depending on substituent position and type. Key analogs include:

Compound ID Substituent on Benzamide Melting Point (°C) Yield (%) Key Properties/Notes
6p 4-Methoxy 227 89 High yield; moderate melting point
6q 2-Methoxy 260 80 High crystallinity due to ortho-substituent
6r 2-Methylthio 218 63 Sulfur-containing; lower yield
6t 3,5-Dimethoxy 198 88 Electron-rich; lower melting point
4-Nitro derivative 4-Nitro 323 78 Electron-withdrawing group; high stability

Key Observations :

  • Electron-donating groups (e.g., methoxy in 6p, 6q) generally result in lower melting points compared to electron-withdrawing groups (e.g., nitro in 4-nitro derivative), which enhance thermal stability due to stronger dipole interactions .

Halogenated Derivatives

Halogenation introduces steric and electronic effects that modulate reactivity and binding affinity. Examples include:

Compound Substituent Melting Point (°C) Yield (%)
4-Bromo 4-Bromo 287 93
2-Chloro-4-Fluoro 2-Chloro, 4-Fluoro 249 43
2,4-Dinitro 2-Nitro, 4-Nitro 252 25

Key Observations :

  • Bromine (4-bromo derivative) increases molecular weight and van der Waals interactions, correlating with high melting points .
  • Nitro groups (2,4-dinitro) reduce yields due to synthetic challenges but enhance electrophilic reactivity .

Complex Hybrid Structures

Compounds with extended aromatic systems or heterocycles demonstrate unique properties:

  • Benzimidazole hybrids (e.g., compounds 11–15 ): Incorporate benzimidazole-propen-1-en-1-yl linkages, resulting in melting points >300°C due to hydrogen bonding and π-π stacking .

Methoxy-Substituted Analogs

The target compound’s 3-methoxyphenyl group distinguishes it from analogs with differing substitution patterns:

  • 3-Methoxy vs. 4-Methoxy (6p) : The para-methoxy group in 6p may facilitate planar stacking interactions, while the meta-substitution in the target compound could create a bent conformation, affecting binding pocket compatibility .

Implications for Drug Development

  • Optimization Strategies : Balancing electron-donating/withdrawing groups and steric bulk could refine pharmacokinetic properties (e.g., 3-methoxy for metabolic stability vs. 4-nitro for reactivity) .

Biological Activity

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, a synthetic organic compound belonging to the class of chromen-4-one derivatives, exhibits significant biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure features a chromen-4-one core with a methoxyphenyl group and a benzamide moiety. Its molecular formula is C23H19N2O5C_{23}H_{19}N_{2}O_{5}, and it has been identified with the CAS number 879451-53-3. The presence of both methoxy and carbonyl functionalities contributes to its reactivity and biological profile.

1. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound operates through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : It was found to inhibit tubulin polymerization with an IC50 value of 5.24 μM, suggesting a potential mechanism for disrupting cancer cell mitosis .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in A549 cells, indicating its role in preventing cancer cell proliferation .

2. Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. It inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureIC50 (μM)Activity
This compoundStructure5.24Anticancer
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamideStructure7.05Anticancer
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamideStructure6.00Anticancer

The table illustrates that while all compounds exhibit anticancer properties, this compound shows superior activity compared to its analogs.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on A549 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase-independent pathways .
  • Inflammation Model : In animal models of inflammation, administration of this compound led to reduced levels of inflammatory cytokines and improved clinical scores compared to controls, supporting its potential use in treating inflammatory diseases.

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